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molecular formula C13H12N4S B3604411 5-methyl-2-(methylthio)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

5-methyl-2-(methylthio)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B3604411
M. Wt: 256.33 g/mol
InChI Key: BLMBLSAMZLOVEZ-UHFFFAOYSA-N
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Patent
US05127936

Procedure details

To 50 ml of stirring glacial acetic acid, 2.5 g (19.2 mmol) of 3-amino-5-methylthio-1,2,4-triazole and 3.1 g (19.1 mmol) of benzoylacetone was added followed by heating at reflux for 2 h. The solvent was evaporated in vacuo and excess water added to the residue followed by extraction with 200 ml of ethyl acetate. The extract was washed with water, saturated sodium bicarbonate, brine, dried over magnesium sulfate and evaporated in vacuo to give an oil. Addition of n-butyl chloride resulted in crystallization of a solid which was filtered and washed with n-butyl chloride to give 1.33 g of the pure title compound, m.p. 121°-123° C.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[NH2:5][C:6]1[N:10]=[C:9]([S:11][CH3:12])[NH:8][N:7]=1.[C:13]([CH2:21][C:22](=O)[CH3:23])(=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(Cl)CCC>[CH3:23][C:22]1[CH:21]=[C:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:7]2[N:8]=[C:9]([S:11][CH3:12])[N:10]=[C:6]2[N:5]=1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2.5 g
Type
reactant
Smiles
NC1=NNC(=N1)SC
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo and excess water
ADDITION
Type
ADDITION
Details
added to the residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 200 ml of ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water, saturated sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
resulted in crystallization of a solid which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with n-butyl chloride

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=2N(C(=C1)C1=CC=CC=C1)N=C(N2)SC
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: CALCULATEDPERCENTYIELD 27.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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